molecular formula C4H2Cl3N3 B1296464 4,5,6-Trichloropyrimidin-2-amine CAS No. 51501-53-2

4,5,6-Trichloropyrimidin-2-amine

Cat. No. B1296464
CAS RN: 51501-53-2
M. Wt: 198.43 g/mol
InChI Key: PQUTUCGOBIRQIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5,6-Trichloropyrimidin-2-amine involves a suspension of 2-amino-4,6-dichloropyrimidine in chloroform. N-chlorosuccinimide is added portionwise to this mixture. The reaction mixture is then refluxed for 2 hours .


Molecular Structure Analysis

The molecular structure of 4,5,6-Trichloropyrimidin-2-amine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) .


Physical And Chemical Properties Analysis

4,5,6-Trichloropyrimidin-2-amine is a solid compound with a molecular weight of 198.44 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

  • Chemical Reagent

    • Field : Chemistry
    • Application Summary : 4,5,6-Trichloropyrimidin-2-amine is a chemical reagent . It can be used as a building block in the synthesis of more complex molecules .
    • Methods and Procedures : The specific methods and procedures would depend on the particular synthesis being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
    • Results and Outcomes : The outcomes would also depend on the specific synthesis. In general, the goal would be to create a more complex molecule with desired properties .
  • SNAr Reactions

    • Field : Organic Chemistry
    • Application Summary : 4,5,6-Trichloropyrimidin-2-amine can undergo aromatic nucleophilic substitution (SNAr) reactions . These reactions can be used to functionalize the compound, making it a useful intermediate in the synthesis of N-heterocyclic compounds .
    • Methods and Procedures : The SNAr reactions on 4,5,6-Trichloropyrimidin-2-amine can be performed under mild and environmentally friendly conditions . The compound can be reacted with a variety of amines .
    • Results and Outcomes : The result of these reactions is a functionalized version of 4,5,6-Trichloropyrimidin-2-amine. This functionalized compound can then be used as an intermediate in the synthesis of N-heterocyclic compounds .
  • Synthesis of N-Heterocyclic Compounds

    • Field : Organic Chemistry
    • Application Summary : 4,5,6-Trichloropyrimidin-2-amine can be functionalized through aromatic nucleophilic substitution (SNAr) amination with a variety of amines . This provides an important intermediate for the investigation of N-heterocyclic compounds and potential applications .
    • Methods and Procedures : The SNAr reactions on 4,5,6-Trichloropyrimidin-2-amine can be performed under mild and environmentally friendly conditions . The compound can be reacted with a variety of amines .
    • Results and Outcomes : The result of these reactions is a functionalized version of 4,5,6-Trichloropyrimidin-2-amine. This functionalized compound can then be used as an intermediate in the synthesis of N-heterocyclic compounds .
  • Synthesis of 4,5,6-Trichloropyrimidine-2-carboxamide

    • Field : Organic Chemistry
    • Application Summary : 4,5,6-Trichloropyrimidin-2-amine can be converted into 4,5,6-Trichloropyrimidine-2-carboxamide . This compound could have potential applications in various fields of chemistry .
    • Methods and Procedures : The reaction of 4,5,6-Trichloropyrimidin-2-amine with concentrated sulfuric acid at around 20 °C produces 4,5,6-Trichloropyrimidine-2-carboxamide .
    • Results and Outcomes : The result of this reaction is 4,5,6-Trichloropyrimidine-2-carboxamide, which is obtained in a 91% yield . This compound could be used as a building block in the synthesis of more complex molecules .

Safety And Hazards

The safety information for 4,5,6-Trichloropyrimidin-2-amine indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4,5,6-trichloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUTUCGOBIRQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323205
Record name 4,5,6-trichloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6-Trichloropyrimidin-2-amine

CAS RN

51501-53-2
Record name 51501-53-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6-trichloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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